N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide
Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide is a benzamide derivative featuring three distinct structural motifs:
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that enhances polarity and may influence metabolic stability.
The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) is a common pharmacophore in drugs targeting inflammatory pathways or kinases.
Properties
Molecular Formula |
C19H20ClNO4S |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C19H20ClNO4S/c1-25-18-8-4-15(5-9-18)19(22)21(17-10-11-26(23,24)13-17)12-14-2-6-16(20)7-3-14/h2-9,17H,10-13H2,1H3 |
InChI Key |
MYCHUPXARJBIMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Analysis
Substituent Effects on Polarity: The 4-methoxy group in the target compound (vs. Hexyloxy () and diethylamino () substituents exemplify how alkyl chains or amino groups modulate logP values, impacting membrane permeability.
Halogen Interactions :
- The 4-chlorobenzyl group in the target compound contrasts with 3-bromobenzyl in . Bromine’s larger atomic radius may enhance halogen bonding with biological targets, while chlorine offers a balance between hydrophobicity and electronic effects.
Sulfone Group Influence :
- The 1,1-dioxidotetrahydrothiophen-3-yl group in all compounds contributes to metabolic stability by resisting oxidative degradation, a feature critical for prolonged drug activity.
Steric and Conformational Effects: 4-Isopropylbenzyl () introduces steric hindrance, which could reduce binding to compact active sites.
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